molecular formula C15H14N4O B5188500 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine

4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine

Cat. No.: B5188500
M. Wt: 266.30 g/mol
InChI Key: ABPJXPBIKDRUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine is a chemical compound that has been widely studied in scientific research due to its potential applications in medicine and biochemistry. This compound is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated.

Mechanism of Action

The mechanism of action of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways in cells. This compound has been shown to inhibit the activity of several kinases, which are enzymes that play a critical role in cell signaling and growth.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in cells. Additionally, this compound has been shown to have antioxidant properties, which can help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine in lab experiments is its high potency and specificity. This compound has been shown to have a strong inhibitory effect on specific enzymes and signaling pathways, which can make it a valuable tool for studying these processes. However, one limitation of using this compound is its potential toxicity, as it can have adverse effects on cell viability at high concentrations.

Future Directions

There are several future directions for research on 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine. One area of interest is the development of more potent and specific inhibitors of specific kinases or signaling pathways. Additionally, this compound could be further investigated for its potential as a treatment for neurodegenerative diseases or other conditions characterized by inflammation and oxidative stress. Finally, the potential side effects and toxicity of this compound could be further explored to better understand its safety profile.

Synthesis Methods

The synthesis of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine has been achieved using several methods, including the reaction of 2-amino-4-methoxy-6-(3-nitrophenyl)pyrimidine with 1-methyl-3-(3-nitrophenyl)-1H-pyrazole in the presence of a reducing agent. Another method involves the reaction of 2-amino-4-methoxy-6-(3-nitrophenyl)pyrimidine with 1-methyl-3-(3-bromo-phenyl)-1H-pyrazole in the presence of a palladium catalyst.

Scientific Research Applications

The potential applications of 4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine in scientific research are vast. This compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, as it has been shown to have neuroprotective effects.

Properties

IUPAC Name

4-methoxy-6-[3-(1-methylpyrazol-3-yl)phenyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O/c1-19-7-6-13(18-19)11-4-3-5-12(8-11)14-9-15(20-2)17-10-16-14/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABPJXPBIKDRUGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=CC(=CC=C2)C3=CC(=NC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.